3-Aminobenzaldehyde

Catalog No.
S703744
CAS No.
1709-44-0
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzaldehyde

CAS Number

1709-44-0

Product Name

3-Aminobenzaldehyde

IUPAC Name

3-aminobenzaldehyde

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2

InChI Key

SIXYIEWSUKAOEN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C=O

Canonical SMILES

C1=CC(=CC(=C1)N)C=O

The exact mass of the compound 3-Aminobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminobenzaldehyde is a bifunctional aromatic building block featuring both an amino group and a formyl group in a meta-relationship. Commercially available as a pale yellow to light brown powdery crystal with a melting point of 28–30 °C, it serves as a critical intermediate in the synthesis of pharmaceuticals, specialized dyes, and high-performance polymers . Unlike its highly unstable ortho-isomer, 3-aminobenzaldehyde offers a more manageable reactivity profile for scale-up, though it remains highly sensitive to moisture . For industrial buyers, its value lies in its ability to undergo predictable condensation and electrophilic aromatic substitution reactions without immediate, uncontrolled self-polymerization under standard ambient conditions.

Substituting 3-aminobenzaldehyde with its ortho- (2-aminobenzaldehyde) or para- (4-aminobenzaldehyde) isomers leads to critical failures in both handling and downstream regioselectivity. 2-Aminobenzaldehyde is notoriously unstable, rapidly undergoing self-condensation at room temperature, which necessitates strict -20 °C cold-chain logistics[1]. Conversely, 4-aminobenzaldehyde exhibits different resonance stabilization due to para-conjugation, altering the electronic environment of the ring and failing to produce the required meta-substituted architectures in complex heterocycle or macrocycle synthesis[1]. Furthermore, attempting to use the crude precursor 3-nitrobenzaldehyde directly requires in-situ chemoselective reduction, introducing process complexity and risking unwanted reduction of the vital aldehyde functionality [2].

Ambient Storage Viability vs. Ortho-Isomer

A defining procurement advantage of 3-aminobenzaldehyde is its relative thermal stability compared to its ortho-isomer. While 2-aminobenzaldehyde is notoriously unstable, rapidly undergoing self-polymerization at room temperature and strictly requiring -20 °C storage, 3-aminobenzaldehyde exists as a stable light brown crystalline solid at ambient temperatures with a melting point of 28–30 °C .

Evidence DimensionStorage temperature requirement and auto-polymerization resistance
Target Compound DataStable solid at ambient room temperature (20–25 °C)
Comparator Or Baseline2-Aminobenzaldehyde (Requires strict -20 °C storage)
Quantified DifferenceEliminates the ~40 °C cooling requirement needed to prevent auto-polymerization
ConditionsStandard laboratory or warehouse storage conditions

Eliminates the need for costly cold-chain logistics and specialized ultra-low temperature storage during procurement and industrial scale-up.

Moisture-Induced Degradation and Solvent Compatibility

3-Aminobenzaldehyde exhibits acute moisture sensitivity, which heavily dictates its processability and handling requirements. When exposed to even small amounts of water, the compound rapidly decomposes into an unusable brown resin, though it remains highly soluble and stable in anhydrous ether .

Evidence DimensionDegradation in the presence of water
Target Compound DataRapid decomposition into a polymeric brown resin
Comparator Or BaselineStandard aqueous-tolerant benzaldehydes (Stable in moisture)
Quantified DifferenceBinary shift from a reactive soluble monomer to a degraded polymeric resin upon water exposure
ConditionsExposure to trace water versus storage in anhydrous ether

Dictates that buyers must procure strictly anhydrous grades and utilize moisture-free inert gas protocols to prevent catastrophic batch loss.

High-Yield Precursor Conversion via Chemoselective Oxidation

For industrial synthesis, the procurement of 3-aminobenzaldehyde can be benchmarked against its generation from cheaper precursors. Catalytic liquid-phase oxidation of 3-aminotoluene with ozone in the presence of a manganese/bromide catalyst yields 3-aminobenzaldehyde (in acetylated form) at a highly efficient 80.8% yield, with total selectivity reaching 91.8%[1].

Evidence DimensionSynthesis yield and selectivity from 3-aminotoluene
Target Compound Data80.8% yield of 3-aminobenzaldehyde derivative (91.8% selectivity)
Comparator Or BaselineUncatalyzed or traditional oxidation routes (Prone to low yield and over-oxidation)
Quantified DifferenceAchieves >80% targeted yield, establishing a high-efficiency benchmark for precursor conversion
ConditionsLiquid-phase oxidation with ozone, acetic anhydride, and KBr catalyst

Provides a high-yield, measurable benchmark for industrial buyers evaluating the cost-efficiency of raw material procurement versus in-house synthesis.

Synthesis of Meta-Substituted N-Heterocycles and Pharmaceuticals

Because 3-aminobenzaldehyde maintains its structural integrity at room temperature better than the ortho-isomer, it is the preferred building block for synthesizing complex meta-substituted quinolines, macrocycles, and active pharmaceutical ingredients (APIs). Its predictable reactivity allows for precise electrophilic aromatic substitution without premature polymerization .

Production of High-Stability Polymeric Coatings

Leveraging its bifunctional nature, 3-aminobenzaldehyde is utilized as a monomer to produce poly(3-aminobenzaldehyde). These specialized polymers are critical in the manufacturing of advanced industrial coatings and adhesives, offering excellent thermal stability and chemical resistance that cannot be achieved with non-functionalized benzaldehydes .

Moisture-Free Anhydrous Synthesis Workflows

Due to its rapid decomposition into a brown resin in the presence of water, 3-aminobenzaldehyde is strictly deployed in anhydrous synthetic workflows. It is highly soluble in dry ether, making it an ideal intermediate for moisture-sensitive cross-coupling or condensation reactions conducted under inert atmospheres .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1709-44-0
29159-23-7

Wikipedia

3-Aminobenzaldehyde

General Manufacturing Information

Benzaldehyde, 3-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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